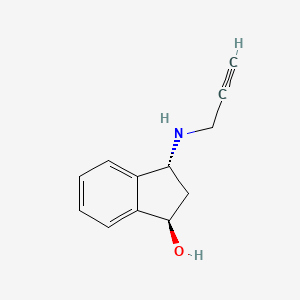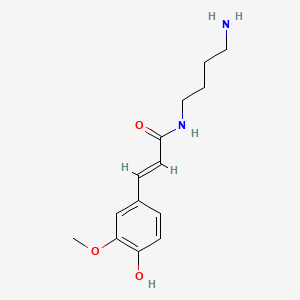
Feruloylputrescine
説明
Feruloylputrescine is a natural product found in various organisms, including Remusatia vivipara, Solanum tuberosum . It is also found in citrus leaves and fruit . It is known to influence the development of nutrient gathering root systems .
Synthesis Analysis
Feruloylputrescine has been found to be involved in the metabolism of rice, particularly in relation to ammonium tolerance and nitrogen use efficiency . It has also been observed to undergo isomerization in orange juice when exposed to light .Molecular Structure Analysis
The molecular formula of Feruloylputrescine is C14H20N2O3 . Its average mass is 264.320 Da and its monoisotopic mass is 264.147400 Da .Chemical Reactions Analysis
Feruloylputrescine has been observed to undergo isomerization in orange juice when exposed to light . The content of the original form, trans-Feruloylputrescine, decreased as it isomerized to cis-Feruloylputrescine during storage .Physical And Chemical Properties Analysis
Feruloylputrescine has a molecular weight of 264.32 g/mol . It has a complexity of 294 and a topological polar surface area of 84.6 Ų .科学的研究の応用
Cardiovascular Health
Feruloylputrescine has been identified as a compound that significantly inhibits the enzyme responsible for the production of trimethylamine (TMA), which is linked to cardiovascular diseases. This discovery suggests that Feruloylputrescine could be used to develop new therapeutic strategies for heart health, potentially leading to functional foods enriched with this bioactive compound .
Agriculture
In the agricultural sector, Feruloylputrescine has been found in extracts of corn bran and is suggested to function as a natural pesticide. This opens up possibilities for its use in sustainable farming practices, potentially reducing the need for synthetic chemicals .
Medicine
The medical field could benefit from Feruloylputrescine’s properties, particularly in cardiovascular disease research. Its ability to inhibit enzymes that produce harmful chemicals makes it a candidate for the development of supplements or ingredients that could mitigate the risk of heart diseases .
Biotechnology
Feruloylputrescine’s isomerization under light exposure has been studied, indicating its potential use in biotechnological applications related to food quality and storage. Understanding its behavior under different conditions can lead to improved food packaging methods that protect against quality degradation .
Food Industry
In the food industry, Feruloylputrescine could be utilized in the development of nanoemulsions for the delivery of nutraceuticals, flavoring agents, and antimicrobials. This application could enhance the quality, functional properties, nutritional value, and shelf life of food products .
Environmental Science
Research has highlighted the importance of Feruloylputrescine in the growth and development of citrus plants. Its role in physiological processes suggests that it could be used to enhance tolerance to biotic and abiotic stresses in plants, contributing to environmental sustainability efforts .
作用機序
Target of Action
Feruloylputrescine is a phenolamide found in citrus plants . Its primary targets are the enzymes monooxygenase (cntA) and reductase (cntB) . These enzymes play a crucial role in the production of trimethylamine, a compound involved in various biological processes .
Mode of Action
Feruloylputrescine interacts with its targets, cntA and cntB, by inhibiting their activity . This inhibition results in a decrease in the production of trimethylamine
Biochemical Pathways
Feruloylputrescine is formed through the decarboxylation of L-Arginine . This process involves the removal of a carboxyl group from L-Arginine, resulting in the formation of Feruloylputrescine . By inhibiting cntA and cntB, Feruloylputrescine affects the biochemical pathway leading to the production of trimethylamine
Pharmacokinetics
It is known that the compound can be extracted from citrus plants
Result of Action
The inhibition of cntA and cntB by Feruloylputrescine leads to a decrease in the production of trimethylamine . This could potentially have various molecular and cellular effects, given the role of trimethylamine in biological processes. For instance, Feruloylputrescine has been suggested for use in cardiovascular diseases research , indicating that it may have effects on heart health.
Action Environment
The action of Feruloylputrescine can be influenced by various environmental factors. For example, the extraction of Feruloylputrescine from corn bran or fiber is greatly enhanced by elevated temperatures This suggests that the action, efficacy, and stability of Feruloylputrescine could potentially be influenced by temperature and other environmental conditions
特性
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUVCMKSYKHYLD-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904144 | |
| Record name | Feruloylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Feruloylputrescine | |
CAS RN |
501-13-3, 91000-11-2 | |
| Record name | Feruloylputrescine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Feruloylputrescine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Feruloylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FERULOYLPUTRESCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does feruloylputrescine impact trimethylamine (TMA) production?
A1: Feruloylputrescine exhibits strong inhibitory effects on TMA production by suppressing the activity of the cntA/B enzyme, a key enzyme involved in TMA synthesis. []
Q2: Does feruloylputrescine influence gene expression related to TMA metabolism?
A2: Research indicates that feruloylputrescine can modulate FMO3 mRNA expression in vitro, further contributing to its regulatory effect on TMA and trimethylamine N-oxide (TMAO). []
Q3: Does feruloylputrescine directly impact gut microbiota composition in relation to TMA regulation?
A3: Studies suggest that the inhibitory effects of feruloylputrescine on TMA and TMAO production are independent of changes in gut microbiota composition. []
Q4: How does feruloylputrescine contribute to plant defense mechanisms?
A4: Feruloylputrescine, along with p-coumaroylputrescine, acts as a direct defense compound against herbivores in rice and other plants. It deters herbivores like the brown planthopper by reducing their survival rates. [, ]
Q5: What is the molecular formula and weight of feruloylputrescine?
A5: Feruloylputrescine has the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. [, ]
Q6: What spectroscopic techniques are used to identify and characterize feruloylputrescine?
A6: Common spectroscopic methods for analyzing feruloylputrescine include LC/MS (Q-TOF), NMR, and HPLC-ESI-MSn. These techniques help identify, characterize, and quantify feruloylputrescine in various samples. [, ]
Q7: How does light exposure affect the stability of feruloylputrescine in citrus juices?
A7: Exposure to light can induce isomerization of feruloylputrescine in citrus juices. The naturally occurring trans-feruloylputrescine isomerizes to cis-feruloylputrescine upon light exposure, which can be used as an indicator for light exposure in citrus products. []
Q8: Is the isomerization of feruloylputrescine in citrus juices reversible?
A8: Yes, the isomerization between trans-feruloylputrescine and cis-feruloylputrescine is reversible. []
Q9: Does feruloylputrescine exhibit inhibitory activity against any enzymes?
A9: Feruloylputrescine, along with N-p-coumaroyl-N’-feruloylputrescine, acts as an α-glucosidase inhibitor. [, ]
A9: Currently, there is limited publicly available research on the application of computational chemistry and modeling specifically for feruloylputrescine.
Q10: What structural features of feruloylputrescine and related compounds contribute to α-glucosidase inhibitory activity?
A11: The hydroxyl group on the feruloyl moiety is crucial for the inhibitory activity of bisamide alkaloids like feruloylputrescine against α-glucosidase. Redox potential does not seem to play a significant role. [, ]
A10: Currently, there is limited publicly available research on specific formulation strategies for feruloylputrescine.
A10: As of now, specific SHE regulations regarding feruloylputrescine are not readily available in the provided research articles.
A10: Further research is needed to determine the specific ADME properties and in vivo activity of feruloylputrescine.
Q11: What is the effect of feruloylputrescine on melanogenesis?
A15: Feruloylputrescine, along with N,N′-dicoumaroylputrescine and N-p-coumaroyl-N′-feruloylputrescine, demonstrates antimelanogenic activity by reducing melanin content in murine B16 melanoma cells. []
Q12: Has the efficacy of feruloylputrescine-containing cream been tested in clinical trials for skin pigmentation?
A17: Yes, a cream containing 0.1% corn bran extract (CBE) rich in feruloylputrescine and related compounds significantly reduced skin pigmentation in clinical trials without causing irritation. []
A12: Further investigation is required to understand the potential for resistance development and cross-resistance with other compounds.
A12: More research is needed to establish a comprehensive toxicological profile and assess the long-term safety of feruloylputrescine.
A12: Targeted drug delivery strategies for feruloylputrescine are currently not extensively explored in the available research.
A12: Research on biomarkers for predicting feruloylputrescine efficacy or monitoring treatment response is currently limited.
Q13: Apart from spectroscopic techniques, are there other methods for analyzing feruloylputrescine?
A22: Yes, stable isotope labeling combined with LC-MS detection is a valuable tool for analyzing the metabolic flux of feruloylputrescine and related compounds in plant tissues. []
A13: The provided research does not offer detailed information on the environmental impact or degradation pathways of feruloylputrescine.
A13: Data on the dissolution rate and solubility of feruloylputrescine in various media is currently limited in the available research.
A13: While various analytical methods are mentioned, specific validation details for these methods are not extensively discussed in the provided articles.
A13: Information regarding specific quality control measures for feruloylputrescine during development, manufacturing, and distribution is not readily available in the provided research.
A13: The potential of feruloylputrescine to induce an immune response and related mitigation strategies require further research.
A13: Interactions between feruloylputrescine and drug transporters are not extensively studied in the available research.
A13: Research on the potential of feruloylputrescine to induce or inhibit drug-metabolizing enzymes is limited.
A13: Further studies are needed to assess the biocompatibility and biodegradability of feruloylputrescine.
A13: The research primarily focuses on feruloylputrescine, and comparisons with potential alternatives or substitutes are not extensively discussed.
A13: Specific strategies for recycling feruloylputrescine or managing its waste are not elaborated upon in the research.
A13: Information on specific research infrastructure and resources dedicated to feruloylputrescine research is not readily available in the provided articles.
Q14: When was feruloylputrescine first isolated and identified?
A34: Feruloylputrescine was first isolated and identified from citrus leaves and fruit. []
Q15: What is the significance of feruloylputrescine and p-coumaroyl-feruloylputrescine in maize kernels?
A35: Diferuloylputrescine and p-coumaroyl-feruloylputrescine are identified as abundant polyamine conjugates in lipid extracts of maize kernels. []
Q16: How does the study of feruloylputrescine contribute to understanding plant-microbe interactions?
A36: Research on feruloylputrescine reveals its potential role as a signaling molecule in plant-microbe interactions. It highlights the complex interplay between plant metabolism and microbial associations, particularly in the context of beneficial rhizobacteria. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




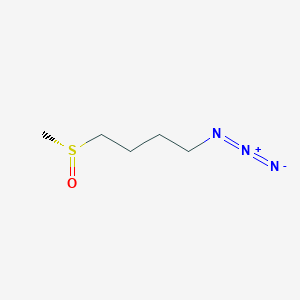
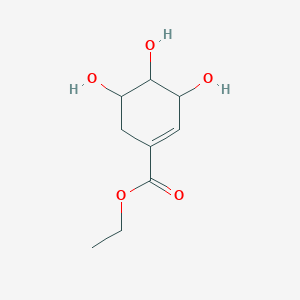
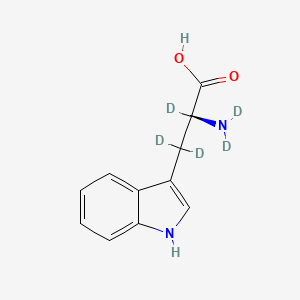
![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)



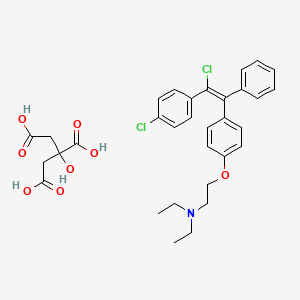

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)
